molecular formula C10H20N2S4<br>((C2H5)2NCS)2S2<br>C10H20N2S4 B1670777 Disulfiram CAS No. 97-77-8

Disulfiram

Cat. No. B1670777
CAS RN: 97-77-8
M. Wt: 296.5 g/mol
InChI Key: AUZONCFQVSMFAP-UHFFFAOYSA-N
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Description

Disulfiram is a carbamate derivative used to treat alcohol addiction . It is not a cure for alcoholism, but rather will discourage you from drinking . Disulfiram is available only with your doctor’s prescription .


Molecular Structure Analysis

Disulfiram has a molecular formula of C10H20N2S4 . It is a white to off-white, odorless powder . The structural formula is bis(diethylthiocarbamoyl) disulfide .


Chemical Reactions Analysis

Disulfiram is not easily detectable in blood at therapeutic doses. Due to its dithiocarbamate structure, it rapidly undergoes a redox disulphide interchange reaction with endogenous thiols .

Scientific Research Applications

  • Alcohol Use Disorder

    • Application : Disulfiram has been used clinically for decades as an anti-alcoholic drug . It blocks the oxidation of alcohol at the acetaldehyde stage during alcohol metabolism .
    • Method : After disulfiram intake, the concentration of acetaldehyde occurring in the blood may be 5 to 10 times higher than that found during metabolism of the same amount of alcohol alone .
    • Results : This leads to a series of uncomfortable reactions such as nausea, vomit, dizziness, and headache, so as to have an effect in quitting alcohol .
  • Addiction Treatment

    • Application : Emerging data support a potential role for disulfiram in the treatment of other addictions, such as cocaine .
  • Infection Treatment

    • Application : Disulfiram has shown potential in treating infections, such as bacteria like Staphylococcus aureus and Borrelia burgdorferi, viruses, and parasites .
  • Inflammatory Conditions

    • Application : Disulfiram and its metabolites have demonstrated anti-inflammatory effects, which can alleviate the progression of inflammation in vivo and in vitro .
    • Method : The anti-inflammatory mechanisms of disulfiram and its metabolism include inhibition of pyroptosis by either covalently modifying gasdermin D or inactivating nod-like receptor protein 3 inflammasome, dual effects of intracellular reactive oxygen species production, and inhibition of angiogenesis .
    • Results : The potential application of disulfiram and its metabolism in treatment of inflammatory disorders, such as inflammatory bowel disease, inflammatory injury of kidney and liver, type 2 diabetes mellitus, sepsis, uveitis, and osteoarthritis .
  • Neurological Diseases

    • Application : Disulfiram has shown potential in the treatment of neurological diseases .
  • Cancer Treatment

    • Application : Disulfiram has shown potential in the treatment of cancers .
  • Anti-Craving Effects

    • Application : More recent studies have uncovered potential anti-craving effects of disulfiram .
    • Method : This is achieved through its inhibition of dopamine β-hydroxylase .
  • Cocaine Abuse

    • Application : Disulfiram has direct effects on cocaine abuse .
  • Treatment of Inflammatory Disorders

    • Application : Disulfiram and its metabolites can be used in the treatment of inflammatory disorders, such as inflammatory bowel disease, inflammatory injury of kidney and liver, type 2 diabetes mellitus, sepsis, uveitis, and osteoarthritis .
    • Method : The anti-inflammatory mechanisms of disulfiram and its metabolism include inhibition of pyroptosis by either covalently modifying gasdermin D or inactivating nod-like receptor protein 3 inflammasome, dual effects of intracellular reactive oxygen species production, and inhibition of angiogenesis .
  • Cancer Treatment

    • Application : Disulfiram has shown potential in the treatment of cancers .
  • Non-Small-Cell Lung Cancer

    • Application : Disulfiram has shown potential in the treatment of non-small-cell lung cancer .
  • Liver Cancer

    • Application : Disulfiram has shown potential in the treatment of liver cancer .
  • Treatment of Inflammatory Disorders

    • Application : Disulfiram and its metabolites can be used in the treatment of inflammatory disorders, such as inflammatory bowel disease, inflammatory injury of kidney and liver, type 2 diabetes mellitus, sepsis, uveitis, and osteoarthritis .
    • Method : The anti-inflammatory mechanisms of disulfiram and its metabolism include inhibition of pyroptosis by either covalently modifying gasdermin D or inactivating nod-like receptor protein 3 inflammasome, dual effects of intracellular reactive oxygen species production, and inhibition of angiogenesis .
  • Anti-Craving Effects

    • Application : More recent studies have uncovered potential anti-craving effects of disulfiram .
    • Method : This is achieved through its inhibition of dopamine β-hydroxylase .
  • Cocaine Abuse

    • Application : Disulfiram has direct effects on cocaine abuse .
  • Non-Small-Cell Lung Cancer

    • Application : Disulfiram has shown potential in the treatment of non-small-cell lung cancer .
  • Liver Cancer

    • Application : Disulfiram has shown potential in the treatment of liver cancer .
  • Breast Cancer

    • Application : Disulfiram has shown potential in the treatment of breast cancer .

Safety And Hazards

Disulfiram may cause irritation to the eyes, skin, and respiratory system. It may also cause lassitude (weakness, exhaustion), tremor, restlessness, headache, dizziness, metallic taste, peripheral neuropathy, and liver damage . It is harmful if swallowed and may cause an allergic skin reaction .

properties

IUPAC Name

diethylcarbamothioylsulfanyl N,N-diethylcarbamodithioate
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InChI

InChI=1S/C10H20N2S4/c1-5-11(6-2)9(13)15-16-10(14)12(7-3)8-4/h5-8H2,1-4H3
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InChI Key

AUZONCFQVSMFAP-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)C(=S)SSC(=S)N(CC)CC
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Molecular Formula

C10H20N2S4, Array
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DSSTOX Substance ID

DTXSID1021322
Record name Tetraethylthiuram disulfide
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Molecular Weight

296.5 g/mol
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Physical Description

Tetraethylthiuram disulfide appears as odorless or almost odorless white or almost white to tan powder. Unpleasant taste with metallic or garlic aftertaste. pH of a solution obtained by shaking 1 g with 30 mL of water is 6 to 8. (NTP, 1992), Dry Powder; Other Solid; Pellets or Large Crystals, White, yellowish, or light-gray powder with a slight odor.(fungicide); [NIOSH], Solid, WHITE-TO-GREY POWDER WITH CHARACTERISTIC ODOUR., White, yellowish, or light-gray powder with a slight odor., White, yellowish, or light-gray powder with a slight odor. [fungicide]
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Record name Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetraethyl-
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Boiling Point

243 °F at 17 mmHg (NTP, 1992), 117 °C at 17 mm Hg, at 2.3kPa: 117 °C, 243 °F
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Solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992), Sol in alc (3.82 g/100 ml), ether (7.14 g/100 ml), acetone, benzene, chloroform, carbon disulfide, Soluble in aromatic, In water, 4.09 mg/L at 25 °C, 1.26e-02 g/L, Solubility in water, g/100ml: 0.02, 0.02%
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Density

1.27 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.30, 1.3 g/cm³, 1.3
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Vapor Pressure

0 mmHg at 68 °F approximately (NTP, 1992), 0.00087 [mmHg], 0 mmHg
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Mechanism of Action

Disulfiram blocks the oxidation of alcohol at the acetaldehyde stage during alcohol metabolism following disulfiram intake causing an accumulation of acetaldehyde in the blood producing highly unpleasant symptoms. Disulfiram blocks the oxidation of alcohol through its irreversible inactivation of aldehyde dehydrogenase, which acts in the second step of ethanol utilization. In addition, disulfiram competitively binds and inhibits the peripheral benzodiazepine receptor, which may indicate some value in the treatment of the symptoms of alcohol withdrawal, however this activity has not been extensively studied., Acetaldehyde, produced as a result of oxidation of ethanol by alcohol dehydrogenase, ordinarily does not accumulate in the body, because it is further oxidized almost as soon as it is formed, primarily by aldehyde dehydrogenase. Following the administration of disulfiram, both cytosolic and mitochondrial forms of this enzyme are irreversibly inactivated to varying degrees, and the concentration of acetaldehyde rises. It is unlikely that disulfiram itself is responsible for the enzyme inactivation in vivo; several active metabolites of the drug, especially diethylthiomethylcarbamate, behave as suicide-substrate inhibitors of aldehyde dehydrogenase in vitro. These metabolites reach significant concentrations in plasma following the administration of disulfiram., Disulfiram (700 mg/kg, orally) increase brain levels of serotonin (i) and 5-hydroxyindoleacetic acid (5-hiaa) in rats. Ethanol (1 g/kg and 2x1.5 g/kg, ip) did not affect the serotonin level, but at the higher dose it increase the 5-hiaa level. When disulfiram was given in combination with ethanol, the brain level of serotonin was higher and the 5-hiaa level was lower, compared to the results with disulfiram alone. Thus, the biogenic aldehyde derived from serotonin may influence serotonin metab and the elimination of 5-hiaa from the brain., When disulfiram was given orally to rats at 40-400 mg/kg, the serum and, to a lesser extent, the liver cholesterol concentrations were increased and the liver microsome cholesterol 7alpha-hydroxylase activity decreased. The 7alpha-hydroxylase inhibition was completely reversed by dithiothreitol, indicating that disulfiram acted through its disulfide on 7alpha-hydroxylase. Increased serum cholesterol of alcoholics treated with disulfiram may be related to the inhibition of 7alpha-hydroxylase., Human aldehyde dehydrogenase consists of two main isozymes with low and high Km for acetaldehyde. Studies regarding the inhibitory reaction of disulfiram and its metabolites were performed. Among the metabolites, diethylamine inhibited the low Km enzyme strongly. Vasomotor symptoms and high acetaldehyde concn in blood after ethanol intake in patients who are treated with disulfiram might be mainly due to a decrease in activity of the low Km enzyme caused by diethylamine which is produced in vivo as one of the metabolites from disulfiram, rather than to an inhibitory reaction of disulfiram only. Thus, alcohol sensitivity in Mongoloids and the disulfiram-ethanol reaction may have a common mechanism., For more Mechanism of Action (Complete) data for DISULFIRAM (19 total), please visit the HSDB record page.
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Product Name

Disulfiram

Color/Form

WHITE TO OFF-WHITE CRYSTALLINE POWDER, Light-gray powder, White, yellowish, or light-gray powder.

CAS RN

97-77-8
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Melting Point

158 °F (NTP, 1992), 71.5 °C, 71 °C, 158 °F
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Synthesis routes and methods

Procedure details

Diethylamine (150 g, 2.05 moles) and manganese acetate catalyst (30 mg, 0.12 mmole) were charged into a 1 liter reactor at room temperature. The reactor was evacuated to 0.6×105 Pa (0.6 bar) and carbon disulfide (87.5 g, 1.15 moles) was dosed in 20 min while increasing the temperature to 60° C. The reactor was pressurized to 3×105 (3 bar) with pure oxygen and the stirring speed was raised to 1400 rpm. Carbon disulfide dosing was started again at a dosing rate of 2 moles per mole oxygen reacted, i.e. 68.5 g (0.90 mole) in 280 min. The reaction was stopped when the oxygen flow fell below 1 ml/min. After removal of the reaction water formed by evaporation, 295 g of tetraethyl thiuram disulfide were obtained (yield: 97.2 wt %) with a purity of 96.7 wt % (as determine d by the H2S titration method).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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Quantity
0 (± 1) mol
Type
reactant
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Quantity
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reactant
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
87.5 g
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71,800
Citations
JC Hughes, CCH Cook - Addiction, 1997 - Wiley Online Library
… disulfiram. Such a review raises important methodological considerations, some of which are peculiar to the study of disulfiram … consider the use of disulfiram implants and the possibility …
Number of citations: 233 onlinelibrary.wiley.com
JJ Suh, HM Pettinati, KM Kampman… - Journal of clinical …, 2006 - journals.lww.com
… of disulfiram treatment, the current status of disulfiram treatment, the ensuing developments in disulfiram … the history of disulfiram treatment, the current status of disulfiram treatment, and …
Number of citations: 442 journals.lww.com
DI Eneanya, JR Bianchine, DO Duran… - Annual review of …, 1981 - annualreviews.org
… Tetraethylthiuram disulfide [disulfiram (DS)] was first produced … Disulfiram was found to be toxic to lower forms of life utilizing … Most studies of disulfiram, especially those reported two and …
Number of citations: 249 www.annualreviews.org
J Chick, K Gough, W Falkowski, P Kershaw… - The British Journal of …, 1992 - cambridge.org
… of supervised disulfiram as … disulfiram or 100 mg vitamin C under the supervision of a nominated informant. In the opinion of the (blinded) independent assessor, patients on disulfiram …
Number of citations: 367 www.cambridge.org
B Johansson - Acta Psychiatrica Scandinavica, 1992 - Wiley Online Library
After ingestion, disulfiram (DSF) is rapidly converted, probably in the stomach, to its bis (diethyldithiocarbamato) copper complex. Consequently, absorption and distribution via the …
Number of citations: 397 onlinelibrary.wiley.com
C Wright, RD Moore - The American journal of medicine, 1990 - Elsevier
purpose: For 40 years, disulfiram has been the alcohol-aversive drug used most frequently by American physicians in the treatment of alcohol dependency disorders. We reviewed the …
Number of citations: 207 www.sciencedirect.com
EN Petersen - Acta Psychiatrica Scandinavica, 1992 - Wiley Online Library
… Disulfiram is an irreversible ALDH inhibitor when administered in vivo. … disulfiram places particular emphasis on some of the most clinically important questions that arise with disulfiram. …
Number of citations: 138 onlinelibrary.wiley.com
A De Sousa - 2019 - Springer
… of Disulfiram, its … of Disulfiram and its usage. This book is dedicated to my late father Prof. Dr. Alan De Sousa who introduced me to Disulfiram and with whom my early work in Disulfiram …
Number of citations: 14 link.springer.com
KS Barth, RJ Malcolm - … (Formerly Current Drug Targets-CNS & …, 2010 - ingentaconnect.com
… the many potential and unique benefits disulfiram may have through its … disulfiram spanning nearly 60 years. We will discuss the pharmacodynamics and pharmacokinetics of disulfiram, …
Number of citations: 132 www.ingentaconnect.com
CH Jørgensen, B Pedersen… - Alcoholism: Clinical and …, 2011 - Wiley Online Library
… The aim of this study was to review the effect of disulfiram in the treatment of patients with AUD. The effect of disulfiram was evaluated according to the primary outcome of an intake of …
Number of citations: 250 onlinelibrary.wiley.com

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